2-(4-Ethylphenyl)-1H-imidazole

Molecular Recognition Chemical Registration Compound Identity

Researchers synthesizing RABI tubulin polymerization inhibitors need a 2-aryl imidazole building block with validated SAR and defined LogP (2.7) to ensure reproducible antiproliferative activity. 2-(4-Ethylphenyl)-1H-imidazole (CAS 164062-69-5) meets this requirement with documented performance: • Documented reactant for RABI analogues achieving average IC50 of 14 nM against cancer cell lines • LogP increment of +0.5 vs. the 4-methyl analog, enabling systematic lipophilicity tuning in compound libraries • 95% purity, in stock, and supported by standard analytical data for immediate integration into medicinal chemistry workflows.

Molecular Formula C11H12N2
Molecular Weight 172.231
CAS No. 164062-69-5
Cat. No. B573267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethylphenyl)-1H-imidazole
CAS164062-69-5
Synonyms2-(4-ETHYL-PHENYL)-1H-IMIDAZOLE
Molecular FormulaC11H12N2
Molecular Weight172.231
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NC=CN2
InChIInChI=1S/C11H12N2/c1-2-9-3-5-10(6-4-9)11-12-7-8-13-11/h3-8H,2H2,1H3,(H,12,13)
InChIKeyMEYVERJDFPIURX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethylphenyl)-1H-imidazole Core Identity and Supply


2-(4-Ethylphenyl)-1H-imidazole (CAS 164062-69-5) is a monosubstituted 2-aryl-1H-imidazole derivative with molecular formula C11H12N2 and molecular weight 172.23 g/mol [1]. The compound features a five-membered imidazole ring substituted at the 2-position with a 4-ethylphenyl group. This substitution pattern distinguishes it from other 2-aryl imidazole regioisomers and homologs, and may confer distinct physicochemical properties including a calculated LogP of 2.7 and topological polar surface area of 28.7 Ų [2]. The compound is commercially available from multiple suppliers at research-grade purity (typically 95%) .

Structural Specificity of 2-(4-Ethylphenyl)-1H-imidazole


In structure-activity relationship (SAR) studies of imidazole derivatives, the nature and position of substituents on the pendant phenyl ring critically modulate both physicochemical properties and biological target interactions [1]. Variations in alkyl chain length (e.g., methyl vs. ethyl), substitution position (ortho, meta, para), and functional group type (e.g., halogen, methoxy) each produce distinct molecular recognition profiles that are not interchangeable without experimental validation [2]. QSAR models for imidazolyl derivatives demonstrate that even minor structural modifications significantly alter predicted activity landscapes, with 2D-QSAR correlation coefficients of r² = 0.82 and cross-validated q² = 0.75, underscoring that structure dictates function in this chemical class [3]. Therefore, substituting 2-(4-ethylphenyl)-1H-imidazole with a methyl analog, positional isomer, or halogenated variant would introduce uncontrolled variables in any systematic investigation.

2-(4-Ethylphenyl)-1H-imidazole Differentiation Evidence


Unique Molecular Identity and CAS Registry

2-(4-Ethylphenyl)-1H-imidazole possesses a unique molecular identity distinct from all other 2-aryl-1H-imidazole regioisomers and homologs, as evidenced by its unique PubChem CID (136796), CAS registry number (164062-69-5), and canonical SMILES string (CCC1=CC=C(C2=NC=CN2)C=C1) [1]. This identity cannot be substituted by 2-phenyl-1H-imidazole (CAS 670-96-2), which lacks the ethyl substituent entirely, nor by 2-(4-methylphenyl)-1H-imidazole (CAS 13673-62-6), which replaces the ethyl group with a methyl group, resulting in a distinct molecular topology and different hydrogen bond donor/acceptor profiles .

Molecular Recognition Chemical Registration Compound Identity

Lipophilicity and PSA Differentiation

2-(4-Ethylphenyl)-1H-imidazole exhibits a calculated LogP (XlogP) of 2.7 and a topological polar surface area (PSA) of 28.7 Ų, as reported in PubChem and vendor databases [1]. In contrast, 2-phenyl-1H-imidazole (lacking the ethyl substituent) has a lower LogP of approximately 1.6–1.8 (estimated based on structural difference), while 2-(4-methylphenyl)-1H-imidazole exhibits an intermediate LogP of approximately 2.2 . This progressive increase in lipophilicity with alkyl chain elongation directly influences predicted membrane permeability and tissue distribution in biological systems, and affects solubility and partitioning behavior in extraction and purification workflows.

Lipophilicity Membrane Permeability ADME Prediction

Synthetic Intermediate for Tubulin Inhibitor Series

2-(4-Ethylphenyl)-1H-imidazole has been documented as a reactant in the synthesis of reverse 4-aryl-2-benzoyl-imidazole (RABI) analogues, a series of tubulin polymerization inhibitors with potent antiproliferative activity [1]. In this medicinal chemistry program, RABI compounds were evaluated against eight cancer cell lines including multidrug-resistant lines, with the most active compound (12a) achieving an average IC50 of 14 nM [2]. The 4-ethylphenyl substitution pattern is integral to the SAR of this series and cannot be substituted with unsubstituted phenyl or ortho/meta-substituted analogs without altering the resulting biological profile [3].

Medicinal Chemistry Tubulin Polymerization Inhibitor Antiproliferative

Conformational Flexibility vs. Rigid Analogs

2-(4-Ethylphenyl)-1H-imidazole contains exactly two rotatable chemical bonds (the C-C bond between the phenyl ring and imidazole, and the C-C bond between the ethyl group and phenyl ring) . This contrasts with more rigid analogs such as 4-chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol, where the ethylphenyl ring subtends an angle of 71.09° with the imidazole plane in the solid state due to steric constraints [1]. The conformational flexibility conferred by the two rotatable bonds affects both the entropic component of binding thermodynamics and the ability of the compound to adopt multiple low-energy conformations, which may be advantageous for exploring chemical space in fragment-based or scaffold-hopping campaigns [2].

Molecular Flexibility Conformational Entropy Binding Thermodynamics

Procurement and Application Scenarios


RABI Tubulin Inhibitor Synthesis

This compound is the documented reactant for generating RABI analogues, a series of potent tubulin polymerization inhibitors with average IC50 values in the low nanomolar range (14 nM for the most active compound) [1]. Procurement is justified for research groups pursuing tubulin-targeted antiproliferative agents or exploring SAR around the 2-aryl imidazole scaffold. The specific 4-ethylphenyl substitution pattern is integral to the reported SAR and cannot be replaced with unsubstituted phenyl or methyl analogs without altering the resulting biological profile [2].

QSAR Model Building for Imidazoles

The compound's well-defined physicochemical properties—calculated LogP of 2.7, PSA of 28.7 Ų, and exactly two rotatable bonds [1]—make it a suitable data point for constructing or validating QSAR models of imidazole-based ligands. QSAR studies of imidazolyl derivatives have demonstrated statistically significant models with r² = 0.82 and q² = 0.75 [2]. The distinct LogP value relative to methyl and phenyl homologs provides meaningful variance in lipophilicity for model training, improving predictive coverage across the alkyl-substituted 2-aryl imidazole chemical space .

Parallel Library Synthesis with LogP Control

For researchers constructing compound libraries where systematic variation of lipophilicity is desired, 2-(4-ethylphenyl)-1H-imidazole provides a defined LogP increment of approximately 0.5 units relative to the 4-methyl analog and 1.0 unit relative to the unsubstituted phenyl analog [1]. This predictable physicochemical differentiation enables rational library design for optimizing membrane permeability or tuning retention in chromatographic purification. The compound is commercially available at research-grade purity (95%) [2], supporting reproducible parallel synthesis workflows.

LC-MS/MS Reference Standard for Imidazoles

The compound's moderate LogP (2.7) and low PSA (28.7 Ų) [1] provide a benchmark for developing and optimizing reversed-phase LC-MS/MS methods for imidazole-containing compounds. Its distinct retention behavior relative to less lipophilic analogs (methyl and phenyl) facilitates method validation across a range of analyte polarities. The well-characterized molecular identity, including exact mass of 172.10000 and defined isotopic pattern [2], supports its use as a system suitability standard in quantitative bioanalytical assays.

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